(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate
Brand Name: Vulcanchem
CAS No.: 122331-02-6
VCID: VC20879873
InChI: InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1
SMILES: COC(=O)C1CCCC1O
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate

CAS No.: 122331-02-6

Cat. No.: VC20879873

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate - 122331-02-6

Specification

CAS No. 122331-02-6
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate
Standard InChI InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1
Standard InChI Key XMPIOOIEGQJDKJ-RITPCOANSA-N
Isomeric SMILES COC(=O)[C@@H]1CCC[C@@H]1O
SMILES COC(=O)C1CCCC1O
Canonical SMILES COC(=O)C1CCCC1O

Introduction

Physical and Chemical Properties

Physical Properties

The physical properties of (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate are essential considerations for handling, storage, and application in various chemical processes:

Physical PropertyValue
Physical StateNot explicitly stated in available data
Density1.169 g/cm³ (calculated)
Boiling Point212.098°C at 760 mmHg (calculated)
Flash Point84.887°C (calculated)
Refractive Index1.489 (calculated)

These properties are primarily derived from computational methods rather than experimental measurements, which should be considered when using these values for practical applications .

Structural Characteristics

(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate contains three key functional groups: a cyclopentane ring, a hydroxyl group (at the 2-position), and a methyl ester group (at the 1-position). The hydroxyl and ester groups are positioned in a specific stereochemical arrangement where the hydroxyl group is in the (S) configuration at position 2, while the carboxylate group is in the (R) configuration at position 1 .

This specific stereochemistry contributes to the compound's chemical behavior and potential applications in stereoselective synthesis. The cyclopentane ring provides conformational rigidity while the hydroxyl and ester functional groups offer sites for various chemical transformations.

Synthesis Methods

General Synthetic Routes

The synthesis of (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate typically involves stereoselective reduction steps starting from cyclopentanone derivatives followed by esterification reactions. The general synthetic pathway can be outlined as follows:

  • Reduction: Stereoselective reduction of cyclopentanone derivatives to introduce the hydroxyl group with the desired stereochemistry

  • Esterification: The hydroxyl-containing intermediate undergoes esterification using methanol in the presence of an acid catalyst such as sulfuric acid to yield the target methyl ester

Chemical Reactivity

Oxidation Reactions

(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate can undergo oxidation reactions, particularly at the secondary alcohol position. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) under acidic conditions

  • Chromium trioxide (CrO₃) in acidic media

These oxidation reactions can convert the hydroxyl group to a ketone, creating methyl 2-oxocyclopentanecarboxylate derivatives.

Reduction Reactions

The ester functionality in (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate can be reduced using various reducing agents:

  • Lithium aluminum hydride (LiAlH₄) under anhydrous conditions

  • Sodium borohydride (NaBH₄) under appropriate conditions

These reduction reactions can transform the methyl ester into primary alcohol derivatives, potentially creating diol structures with preserved stereochemistry at the original hydroxyl position.

Substitution Reactions

The hydroxyl group in (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate can participate in substitution reactions:

  • Nucleophilic substitution with alkyl halides

  • Reactions with alkane sulfonates as nucleophiles

  • Substitution reactions facilitated by bases such as sodium hydride

Applications in Research and Industry

Synthetic Organic Chemistry

(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate serves as a valuable building block in synthetic organic chemistry due to its defined stereochemistry and functional group pattern. It is particularly suitable for:

  • Synthetic and process chemistry research

  • Kilo-scale production

  • Manufacturing applications requiring stereospecific intermediates

The compound's chiral nature makes it especially valuable in asymmetric synthesis, where stereochemistry plays a crucial role in the properties of the final products.

SupplierCountryEstablished
AchemicaSwitzerland2010
ChemScene LLCUSA2011
International Laboratory LimitedUSANot specified
Proactive Molecular ResearchUSA2002
Other regional suppliersVariousVarious

This diversity of suppliers indicates the compound's importance in chemical research and application settings .

Comparable Compounds and Derivatives

Stereoisomers

The primary stereoisomer of interest is the enantiomer (1S,2R)-methyl 2-hydroxycyclopentanecarboxylate (CAS: 124150-23-8), which has identical physical properties but opposite stereochemistry . Additionally, other positional and stereoisomers include non-stereospecific methyl 2-hydroxycyclopentanecarboxylate (CAS: 90085-05-5) .

These stereoisomers may exhibit different biological activities and reaction pathways despite their structural similarities, highlighting the importance of stereochemistry in chemical and biological systems.

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